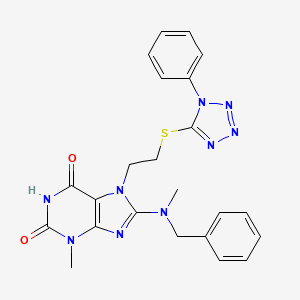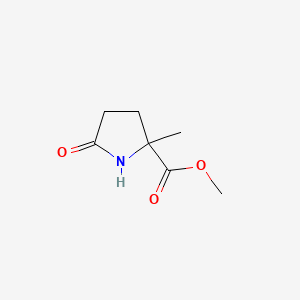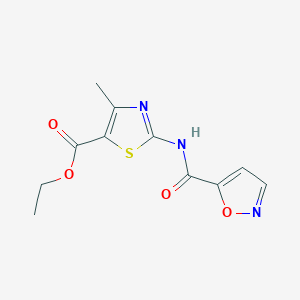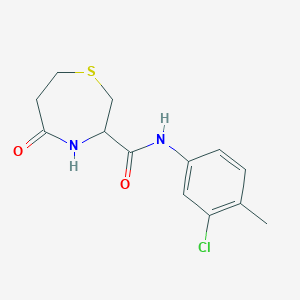
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O3 and its molecular weight is 465.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity Studies
Mannich Bases with Piperazines and Their Bioactivities : Mannich bases incorporating substituted piperazines, including 1-(2-fluorophenyl)piperazine, were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed significant CA inhibitory activity, suggesting potential in cancer treatment and enzyme inhibition studies (Gul et al., 2019).
Crystal Structure Analysis : The crystal structure of related compounds, particularly focusing on piperazine derivatives, provides insights into molecular interactions and potential drug design applications. Studies like these help in understanding the physical and chemical properties of such compounds (Ullah & Stoeckli-Evans, 2021).
Docking Studies for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, structurally similar to the compound , have been synthesized and subjected to docking studies. Such research is crucial for understanding the interaction of these compounds with biological targets, aiding in drug discovery (Balaraju et al., 2019).
Biological Activity Evaluation
Antimicrobial and Antiurease Activities : Studies on norfloxacin derivatives, including those with piperazin-1-yl groups, demonstrated antimicrobial activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Menteşe et al., 2013).
Neuroprotective and Anti-Ischemic Activities : Cinnamide derivatives with piperazin-1-yl groups were found to exhibit activities against neurotoxicity and cerebral infarction, indicating their potential in neuroprotective therapies (Zhong et al., 2018).
Anticonvulsant Activities : Kojic acid derivatives with substituted piperazine derivatives were evaluated as potential anticonvulsant compounds. This research contributes to the development of new treatments for epilepsy and related disorders (Aytemir et al., 2010).
In Vitro Antioxidant Properties : Research on 2-alkoxyphenylcarbamic acid derivatives containing piperazin-1-yl moieties demonstrated significant antioxidant properties. These findings could be relevant in the development of antioxidant therapies (Malík et al., 2017).
Antipsychotic Potential : Studies on butyrophenones with piperazine moieties showed promising results for their use as antipsychotic agents. These findings are crucial in the field of mental health treatment (Raviña et al., 2000).
HIV-1 Attachment Inhibitors : Piperazine-based indole derivatives were characterized as potent inhibitors of HIV-1 attachment. Such research is pivotal in the ongoing fight against HIV/AIDS (Wang et al., 2009).
Propiedades
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3/c1-19-8-10-21(11-9-19)26(25-24(32)18-20(2)31(27(25)33)16-17-34-3)30-14-12-29(13-15-30)23-7-5-4-6-22(23)28/h4-11,18,26,32H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUUXMJWOJYJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CCOC)C)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)


